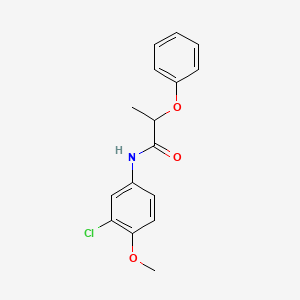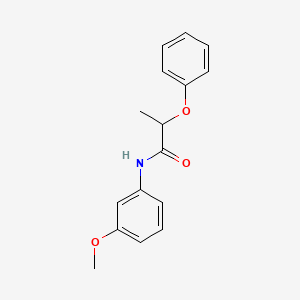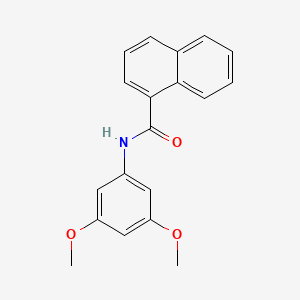
N-(3,5-dimethoxyphenyl)-1-naphthamide
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-1-naphthamide, also known as DMAPN, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-1-naphthamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have analgesic and anti-inflammatory properties. It has also been studied as a potential treatment for neuropathic pain. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. This compound has also been studied as a potential treatment for depression and anxiety disorders. In pharmacology, this compound has been shown to have antitumor and antiviral activities.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-naphthamide is not fully understood. However, it has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This results in the inhibition of glutamate binding to the receptor, which in turn reduces the activity of the receptor. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce neuropathic pain and improve learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-1-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For scientific research include its potential as a treatment for neuropathic pain, depression and anxiety disorders, and cancer.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-15-10-14(11-16(12-15)23-2)20-19(21)18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHNYACIVSIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3930911.png)
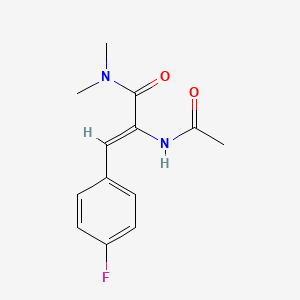
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B3930921.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)
![4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(3-phenylpropyl)morpholine](/img/structure/B3930944.png)
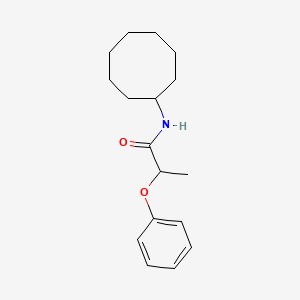
![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)
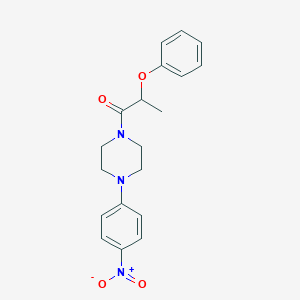
![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
